

Dinaciclib efficacy across multiple cancer cell lines

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Compound Focus: Dinaciclib

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Cancer Type	Model System	Key Findings (In Vitro/In Vivo)	Proposed Primary Mechanism of Action	Reference
Small Cell Lung Cancer (SCLC)	Human & mouse cell lines; mouse models	Potent cell death (IC50: 5-124 nM); reduced tumor growth & improved survival in vivo [1].	Caspase-dependent apoptosis via CDK9 inhibition, reducing MCL-1 & cFLIP [1].	[1]
Acute Myeloid Leukemia (AML)	HL-60, KG-1 cell lines; primary patient cells	Inhibited cell growth (IC50: 8.46 nM for HL-60); induced apoptosis & cell cycle arrest (G2/M) [2].	Cell cycle arrest & apoptosis via CDK inhibition or ERK1/STAT3/MYC pathway suppression [2].	[2]
Platinum-Resistant Ovarian Cancer	A2780, SKOV-3 cell lines & cisplatin-resistant	High efficacy (nM range); cisplatin resistance did not confer cross-resistance;	Apoptosis & G2/M cell cycle arrest; suppression of RNA polymerase II phosphorylation [3].	[3]

Cancer Type	Model System	Key Findings (In Vitro/In Vivo)	Proposed Primary Mechanism of Action	Reference
	variants; primary patient cells	additive effect with cisplatin [3].		
Cholangiocarcinoma (CCA)	Patient-derived xenograft cells (PDXC); cell lines; PDX mouse model	Suppressed growth & induced apoptosis; robust, sustained tumor inhibition alone/with gemcitabine in vivo [4].	Apoptosis via caspase 3/7 activation; suppression of CDK2/5/9 and BCL-2 family proteins [4].	[4]
Non-Small Cell Lung Cancer (NSCLC)	Various human cell lines (e.g., H23, H1299)	Induced anaphase catastrophe & apoptosis; effective in wild-type & mutant KRAS models [5].	Anaphase catastrophe via CDK1 & CDK2 inhibition, causing fatal chromosome missegregation [5].	[5]
Testicular Germ Cell Tumors (Cisplatin-Resistant)	NT2/D1, NCCIT cell lines & cisplatin-resistant variants; zebrafish model	Reduced cell viability in sensitive & resistant models; enhanced cisplatin effect in vitro and in vivo [6].	Enhanced response to cisplatin, overcoming chemoresistance [6].	[6]

Experimental Protocols for Key Assays

The efficacy data in the table above were generated using standard, robust preclinical methodologies. Here are the detailed protocols for the key experiments cited.

Cell Viability and Proliferation Assays

- **Purpose:** To determine the concentration of **dinaciclib** that inhibits 50% of cell growth (IC50).
- **Cell Viability (MTT Assay):**
 - Cells are seeded in 24-well plates (e.g., 10,000 cells/well) and allowed to adhere [6].
 - After 24 hours, cells are treated with a range of **dinaciclib** concentrations (e.g., 0.1 nM to 15 nM) for 48 hours [6] [2].
 - MTT reagent is added and incubated for ~4 hours. Metabolically active cells convert MTT into purple formazan crystals.
 - The crystals are dissolved, and the absorbance is measured at a specific wavelength. Viability is calculated relative to untreated control cells [6].
- **Cell Proliferation (Direct Count):**
 - Cells are seeded in 6-well plates (e.g., 80,000 cells/well) and treated with **dinaciclib** [6].
 - After 48 hours, cells are trypsinized to detach them from the plate.
 - The cell suspension is counted using an automated cell counter (e.g., MACSQuant Analyzer) [6].

Apoptosis Analysis by Flow Cytometry

- **Purpose:** To quantify the percentage of cells undergoing programmed cell death.
- **Protocol:**
 - Cells are treated with **dinaciclib** for a specified period (e.g., 24-48 hours) [4].
 - Cells are harvested, washed, and resuspended in a binding buffer.
 - A fluorescent dye, such as **Annexin V-fluorochrome conjugate (e.g., Annexin V-PE)**, is added. Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane during early apoptosis.
 - A viability dye like **7-AAD** is often added simultaneously to distinguish late apoptotic and necrotic cells (7-AAD positive) from early apoptotic cells (Annexin V positive, 7-AAD negative) [5].
 - The stained cells are analyzed using a flow cytometer to determine the percentage of cells in each apoptotic stage [5] [4].

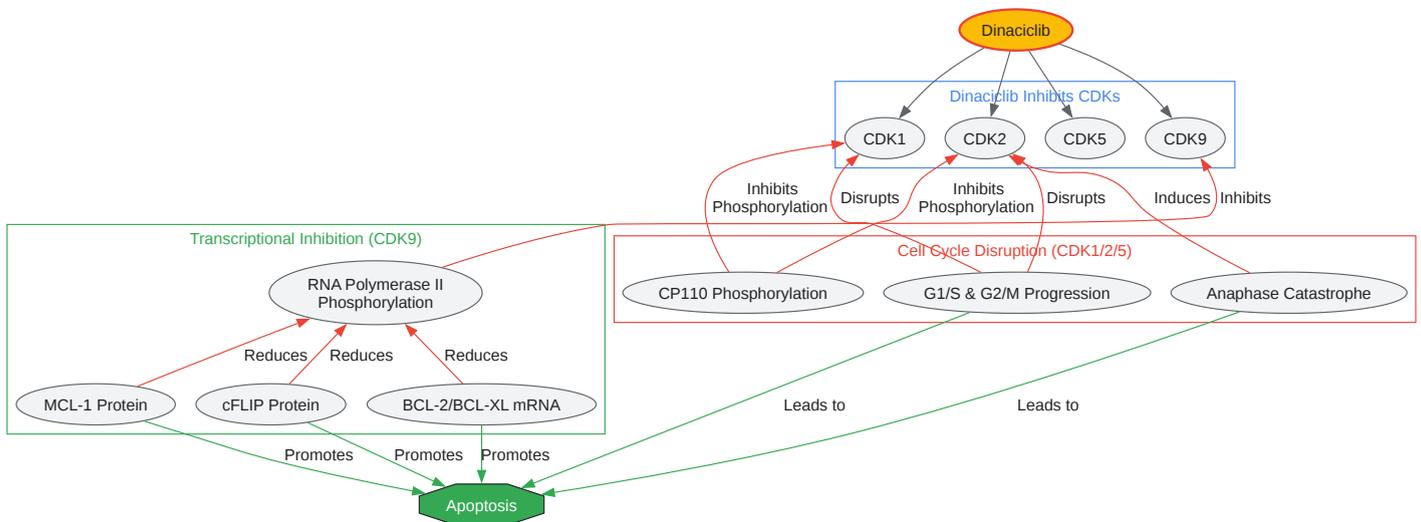
Cell Cycle Analysis by Flow Cytometry

- **Purpose:** To assess the impact of **dinaciclib** on cell cycle distribution (e.g., G1, S, G2/M phases).
- **Protocol:**
 - After treatment with **dinaciclib**, cells are harvested and fixed in cold ethanol [6].

- Fixed cells are treated with **RNAse** to remove RNA and then stained with a DNA-binding dye, most commonly **Propidium Iodide (PI)**.
- The DNA content of the cells is analyzed by flow cytometry. Since DNA content doubles during the cell cycle, the distribution of cells in different phases can be determined:
 - **G0/G1 phase**: Cells with 2N DNA content (diploid).
 - **S phase**: Cells with DNA content between 2N and 4N (actively synthesizing DNA).
 - **G2/M phase**: Cells with 4N DNA content [6] [4].

Mechanism of Action: **Dinaciclib** Signaling Pathway

The following diagram synthesizes the primary molecular mechanisms by which **dinaciclib** exerts its anti-cancer effects, as reported across multiple studies.



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Key Insights for Research and Development

- **Broad-Spectrum Activity:** **Dinaciclib** is not limited to a single cancer type. It shows significant potency in both solid tumors and hematological malignancies, including those with poor prognoses and resistance to standard chemotherapy [1] [3] [4].
- **Overcoming Resistance:** A particularly promising finding is that **dinaciclib** retains its efficacy in **cisplatin-resistant models** of ovarian and testicular cancer. It can even re-sensitize tumors to cisplatin, suggesting a valuable strategy for treating refractory diseases [6] [3].

- **Multi-Modal Mechanism:** Unlike more specific CDK4/6 inhibitors (e.g., palbociclib), **dinaciclib**'s potency likely stems from its ability to simultaneously disrupt **cell cycle progression** and **transcriptional survival pathways**, leading to a strong apoptotic response [1] [5] [4].
- **Research Considerations:** When planning studies, note that the **anaphase catastrophe** mechanism is a distinct form of cell death relevant in certain contexts like lung cancer [5]. Furthermore, the choice of model matters, as patient-derived xenograft cells (PDXC) may provide more clinically relevant data than established cell lines alone [4].

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